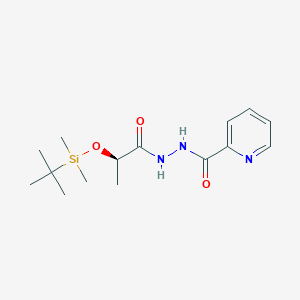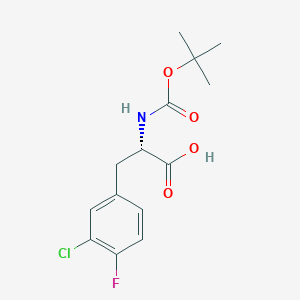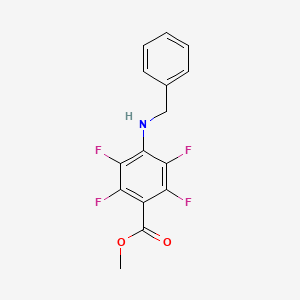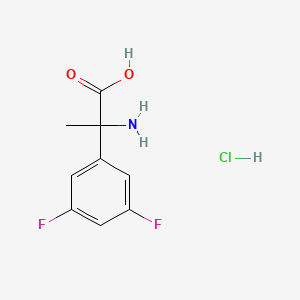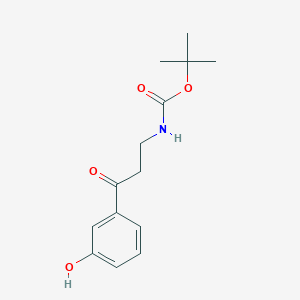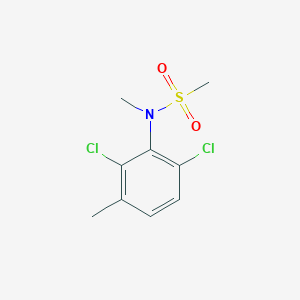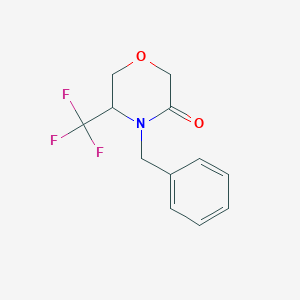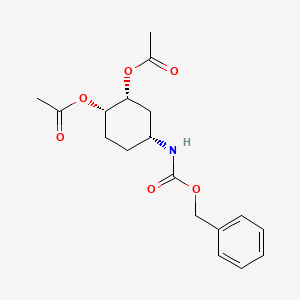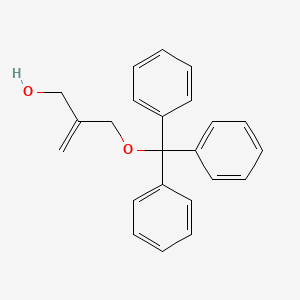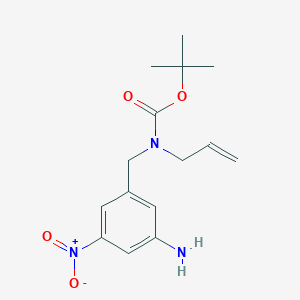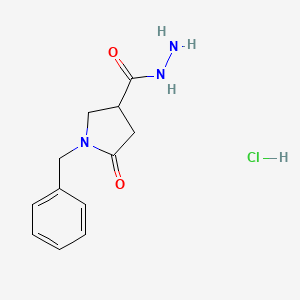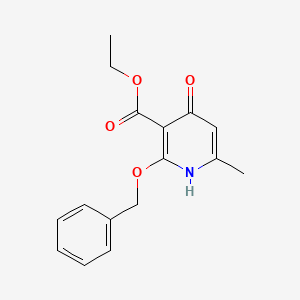
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate: is an organic compound belonging to the class of nicotinates, which are derivatives of nicotinic acid This compound is characterized by the presence of an ethyl ester group, a benzyloxy group, a hydroxyl group, and a methyl group attached to a nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-6-methylnicotinic acid.
Esterification: The carboxylic acid group of 4-hydroxy-6-methylnicotinic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-hydroxy-6-methylnicotinate.
Benzylation: The hydroxyl group at the 2-position is then protected by benzylation. This step involves the reaction of ethyl 4-hydroxy-6-methylnicotinate with benzyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and reduce by-products.
Purification Techniques: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Benzyl bromide in the presence of potassium carbonate in acetone.
Major Products
Oxidation: Ethyl 2-(benzyloxy)-4-oxo-6-methylnicotinate.
Reduction: Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinol.
Substitution: Ethyl 2-(substituted)-4-hydroxy-6-methylnicotinate.
科学研究应用
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and resins.
作用机制
The mechanism by which Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate can be compared with other nicotinic acid derivatives:
Ethyl 4-hydroxy-6-methylnicotinate: Lacks the benzyloxy group, which may result in different solubility and reactivity profiles.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its reactivity and biological activity.
Ethyl 2-(benzyloxy)-4-hydroxy-3-methylnicotinate: Positional isomer with the methyl group at the 3-position, which can lead to different chemical and biological properties.
属性
IUPAC Name |
ethyl 6-methyl-4-oxo-2-phenylmethoxy-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-20-16(19)14-13(18)9-11(2)17-15(14)21-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHPMEYQIOQJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=CC1=O)C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
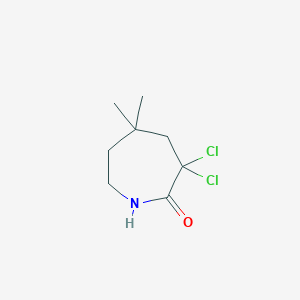
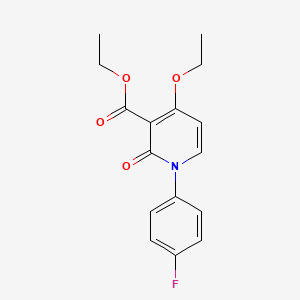
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8104626.png)
